1-Isopropyl-1H-pyrazol-3-ol
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Overview
Description
1-Isopropyl-1H-pyrazol-3-ol is a chemical compound with the molecular formula C6H10N2O. It is characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms and an isopropyl group attached to the pyrazole ring.
Biochemical Analysis
Biochemical Properties
1-Isopropyl-1H-pyrazol-3-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can lead to the inhibition of acetylcholinesterase activity, affecting neurotransmission and potentially leading to various physiological effects.
Additionally, this compound can form hydrogen bonds with other biomolecules due to its nitrogen atoms, which can donate and accept hydrogen bonds . This property allows it to participate in intermolecular interactions, influencing the stability and reactivity of the molecules it interacts with.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with acetylcholinesterase can lead to changes in neurotransmitter levels, affecting cell signaling in the nervous system . Moreover, it has been reported to induce oxidative stress in cells by increasing the production of reactive oxygen species, which can damage cellular components such as DNA, proteins, and lipids .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity. For instance, its inhibition of acetylcholinesterase occurs through binding to the enzyme’s active site, preventing the hydrolysis of acetylcholine . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under normal conditions but can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound has been associated with persistent oxidative stress and cellular damage, which can affect cellular function and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as enzyme inhibition or modulation of cell signaling pathways. At high doses, it can induce toxic or adverse effects, including oxidative stress, cellular damage, and impaired physiological functions . Threshold effects have been observed, where a specific dosage range leads to significant changes in biological activity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the overall effects of this compound on cellular function and metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments . For example, it may be transported across cell membranes by specific transporters, influencing its concentration in different tissues and organs.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization in the mitochondria can influence mitochondrial function and energy metabolism, while its presence in the nucleus can affect gene expression and DNA repair processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropyl-1H-pyrazol-3-ol can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazines with 1,3-diketones under acidic or basic conditions. The reaction typically proceeds via the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metals, can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-1H-pyrazol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products Formed:
Oxidation: Pyrazole N-oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
1-Isopropyl-1H-pyrazol-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism by which 1-Isopropyl-1H-pyrazol-3-ol exerts its effects involves interactions with specific molecular targets. For instance, in medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
- 1-Methyl-1H-pyrazol-3-ol
- 1-Ethyl-1H-pyrazol-3-ol
- 1-Propyl-1H-pyrazol-3-ol
Comparison: 1-Isopropyl-1H-pyrazol-3-ol is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and propyl analogs, the isopropyl group provides steric hindrance and electronic effects that can alter the compound’s interaction with molecular targets and its overall stability .
Properties
IUPAC Name |
2-propan-2-yl-1H-pyrazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5(2)8-4-3-6(9)7-8/h3-5H,1-2H3,(H,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKDYFHECTXSQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628907 |
Source
|
Record name | 1-(Propan-2-yl)-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20628907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21074-39-5 |
Source
|
Record name | 1-(Propan-2-yl)-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20628907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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